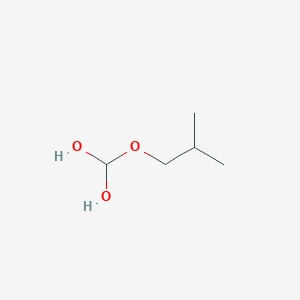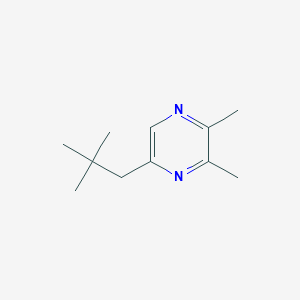
Bis(3,5,5-trimethylhexyl) hydrogen phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is an organophosphorus compound with the molecular formula C18H39O3P. It is known for its use as a stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics. The compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a phosphite moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen phosphite typically involves the reaction of phosphorus trichloride with 3,5,5-trimethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme can be represented as follows:
PCl3+3C9H20O→(C9H19O)2P(O)H+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alcohols and amines.
Major Products
Phosphates: Formed from oxidation reactions.
Phosphoric Acid and Alcohols: Resulting from hydrolysis.
Substituted Phosphites: From substitution reactions.
Aplicaciones Científicas De Investigación
Bis(3,5,5-trimethylhexyl) hydrogen phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Widely used in the production of plastics, polymers, and other materials to enhance their stability and durability.
Mecanismo De Acción
The mechanism by which Bis(3,5,5-trimethylhexyl) hydrogen phosphite exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The phosphite group can donate electrons to neutralize free radicals, thereby protecting the material from oxidative damage. This mechanism is particularly important in the stabilization of polymers and plastics, where oxidative degradation can lead to material failure.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3,5,5-trimethylhexyl) phosphate
- Bis(3,5,5-trimethylhexyl) phthalate
- Tris(3,5,5-trimethylhexyl) phosphite
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is unique due to its specific structure and the presence of the phosphite group, which imparts distinct stabilizing properties. Compared to similar compounds, it offers superior stabilization against oxidative degradation, making it highly effective in applications requiring long-term stability.
Propiedades
Número CAS |
5391-94-6 |
|---|---|
Fórmula molecular |
C18H39O3P |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
bis(3,5,5-trimethylhexyl) hydrogen phosphite |
InChI |
InChI=1S/C18H39O3P/c1-15(13-17(3,4)5)9-11-20-22(19)21-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 |
Clave InChI |
MFIIGQHYZVHQND-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOP(O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)


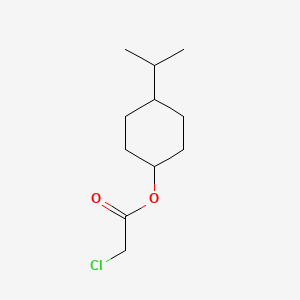

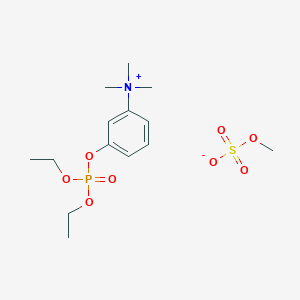

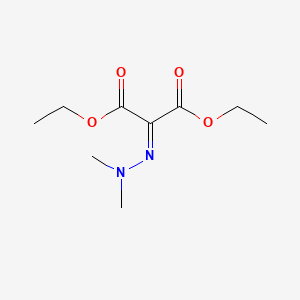
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
